Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, benzoylamino groups, and a trichloroethyl moiety.
Preparation Methods
The synthesis of Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the benzoylamino groups and the trichloroethyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 5-(benzoylamino)-1-phenyl-1H-pyrazole-4-carboxylate: This compound has a similar structure but contains a pyrazole ring instead of a thiophene ring.
This compound:
Properties
CAS No. |
618092-14-1 |
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Molecular Formula |
C24H22Cl3N3O4S |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
ethyl 5-benzamido-2-[(1-benzamido-2,2,2-trichloroethyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22Cl3N3O4S/c1-3-34-22(33)17-14(2)20(28-18(31)15-10-6-4-7-11-15)35-21(17)30-23(24(25,26)27)29-19(32)16-12-8-5-9-13-16/h4-13,23,30H,3H2,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
JYWSDYDCHNUNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)NC(=O)C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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